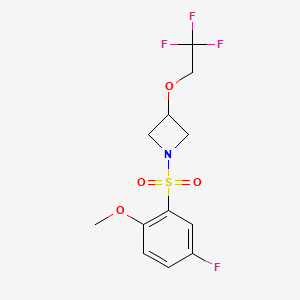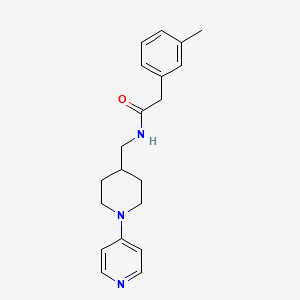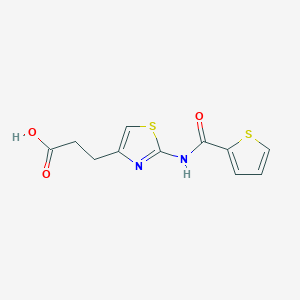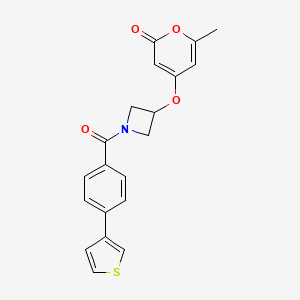![molecular formula C18H13ClO5 B2391133 Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 713500-75-5](/img/structure/B2391133.png)
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Properties
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate (referred to as Compound A) has shown promising anticancer activity. Researchers have synthesized a series of derivatives based on its structure modification. Notably, these compounds selectively inhibit the proliferation of colon cancer cells . The inhibitory actions were assessed, and some compounds demonstrated potent activity against HCT-116 cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. Compound 7a exhibited the highest inhibitory activity, while 7d showed the lowest .
Histone Deacetylase Inhibitors (HDACIs)
Compound A and its derivatives have been investigated as HDACIs. HDACIs play a crucial role in epigenetic regulation by modulating histone acetylation. These compounds may have potential therapeutic applications in cancer treatment, as they can alter gene expression patterns and induce apoptosis in cancer cells .
Synthetic Morita-Baylis-Hillman Adducts (MB-HA)
The title ligand, Compound A, has been synthesized and purified. Researchers have explored its diverse functions and medicinal significance. Further studies on its reactivity and potential applications are ongoing .
Transition Metal Complexes
Compound A can serve as a ligand for transition metal complexes. Researchers have characterized these complexes and studied their biological activities. Ab-initio studies provide insights into their stability and potential applications in catalysis or materials science .
Pharmacology and Toxicology
Investigations into the pharmacological and toxicological properties of Compound A and its derivatives are essential. Understanding their interactions with cellular targets, metabolic pathways, and potential side effects is crucial for drug development .
Propriétés
IUPAC Name |
methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO5/c1-22-17(20)10-23-14-7-4-12-8-15(18(21)24-16(12)9-14)11-2-5-13(19)6-3-11/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUUZXIIJNPJSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(3-phenylpropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2391050.png)


![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391053.png)



![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)
![2-(Aminomethyl)bicyclo[2.2.2]octane-2-carboxylic acid hydrochloride](/img/structure/B2391065.png)
![3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea](/img/structure/B2391068.png)

![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2391071.png)

![N-(2,3-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2391073.png)